1-Cyano-n-methylthioformamide

Description

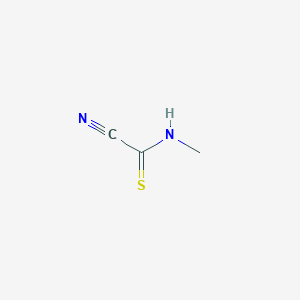

Structure

3D Structure

Properties

IUPAC Name |

1-cyano-N-methylmethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c1-5-3(6)2-4/h1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNLHKZVRQVEFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159735 | |

| Record name | Cyano-N-methylthioformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13621-47-1 | |

| Record name | N-Methylcarbonocyanidothioic amide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13621-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyano-N-methylthioformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013621471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13621-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyano-N-methylthioformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyano-N-methylthioformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYANO-N-METHYLTHIOFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6VO42F2B4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Cyano N Methylthioformamide

Direct Synthesis Approaches to 1-Cyano-N-methylthioformamide

The most direct route to this compound involves the reaction of methyl isothiocyanate with a cyanide source. One documented method is the reaction of methyl isothiocyanate with cyanamide (B42294) evitachem.com. This approach brings together the core components of the target molecule in a single synthetic step.

A closely related and well-documented direct synthesis is the preparation of N-arylcyanothioformamides. This is achieved by reacting the corresponding aryl isothiocyanates with potassium cyanide mdpi.comresearchgate.net. For instance, a range of N-arylcyanothioformamides have been synthesized in good yields by reacting commercially available isothiocyanates with potassium cyanide in a water-ethanol mixture mdpi.com. While the aryl group is a placeholder for the methyl group in the target compound, the fundamental reaction mechanism is analogous.

Synthesis via Precursor Modification and Functionalization for this compound

This compound and its derivatives can also serve as versatile precursors for the synthesis of more complex heterocyclic compounds. The reactivity of the cyanothioformamide moiety allows for various functionalization and cyclization reactions.

A notable example is the use of N-arylcyanothioformamides to synthesize 2-cyanobenzothiazoles. This transformation involves a palladium-catalyzed and copper-assisted intramolecular C-S bond formation mdpi.com. In this process, the N-arylcyanothioformamide acts as a key intermediate that undergoes cyclization to form the benzothiazole (B30560) ring system. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) chloride, and a copper co-catalyst, like copper(I) iodide mdpi.com. This method highlights the utility of the cyanothioformamide scaffold in building more elaborate molecular architectures.

Furthermore, cyanothioformamides have been extensively used in the synthesis of various five- and six-membered heterocyclic compounds, including imidazoles, oxazoles, thiazoles, and triazoles, through reactions with both electrophiles and nucleophiles researchgate.netchemicalbook.com.

Green Chemistry and Sustainable Synthetic Routes for this compound

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry approaches have been developed for the synthesis of thioamides, which can be conceptually applied to the preparation of this compound. These methods aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and increase atom economy.

One promising green protocol involves the use of deep eutectic solvents (DES) as both the reaction medium and catalyst Current time information in Bangalore, IN.nih.gov. For example, a variety of thioamides have been synthesized in good to excellent yields through a one-pot reaction of aldehydes or ketones, secondary amines, and elemental sulfur in a choline (B1196258) chloride-urea based DES Current time information in Bangalore, IN.nih.gov. This method avoids the use of toxic organic solvents and additional catalysts.

Another sustainable approach is the use of humic acid as a recyclable catalyst in a solvent-free multicomponent reaction of an aldehyde, an amine, and sulfur to produce thioamides mdpi.com. Microwave-assisted synthesis has also been explored as an energy-efficient method for preparing thioformamides from isocyanides and carbon disulfide under solvent-free conditions mdpi.com.

The synthesis of precursors can also be made more environmentally friendly. For instance, an aqueous phase synthesis of methyl isothiocyanate, a key starting material for this compound, has been developed using methylamine, carbon disulfide, and hydrogen peroxide as an environmentally benign oxidant, with water as the only solvent.

Comparison of Synthetic Efficiency and Yields in this compound Preparation

The synthesis of various N-arylcyanothioformamides from the corresponding isothiocyanates and potassium cyanide has been reported with yields ranging from moderate to excellent. For example, the synthesis of N-4-tolylcyanothioformamide from 4-tolyl isothiocyanate and potassium cyanide has been achieved with high yields mdpi.com. The table below presents a comparison of reported yields for the synthesis of different N-substituted cyanothioformamides.

| N-Substituent | Synthetic Method | Yield (%) | Reference |

|---|---|---|---|

| 4-Methylphenyl | Reaction of 4-methylphenyl isothiocyanate with KCN in water-ethanol | Good yields (specific % not stated) | mdpi.com |

| Various Aryl Groups | Reaction of aryl isothiocyanates with KCN in water-ethanol | 63-98% | mdpi.com |

| 4-Methylphenyl (as precursor) | From p-toluidine (B81030) and Appel salt followed by DBU | 46% | mdpi.com |

It is important to note that the yield of a specific reaction can be influenced by various factors, including the nature of the substituent, reaction conditions (temperature, solvent, catalyst), and purification methods. The lack of a reported yield for the direct synthesis of this compound suggests that this specific transformation may be less studied or that the focus of existing literature has been on its utility as a reactive intermediate rather than its optimized preparation.

Chemical Reactivity and Mechanistic Investigations of 1 Cyano N Methylthioformamide

Reaction Mechanisms and Kinetic Studies of 1-Cyano-N-methylthioformamide Transformations

Concerted versus Stepwise Mechanisms in this compound Reactions

The distinction between a concerted mechanism, where all bond-forming and bond-breaking events occur in a single, simultaneous step through a single transition state, and a stepwise mechanism, which involves one or more intermediates and multiple transition states, is fundamental to understanding the reactivity of any chemical species. mdpi.com For reactions involving this compound and its N-aryl analogs, the specific mechanistic pathway is highly dependent on the nature of the reactants, the reaction conditions, and the presence of any catalysts.

While direct mechanistic studies focused solely on this compound are not extensively documented in the reviewed literature, the reactivity of the broader class of N-arylcyanothioformamides provides valuable insights. For instance, in the synthesis of imidazolidineiminodithiones from N-arylcyanothioformamides and isothiocyanates, a proposed mechanism suggests a stepwise process. nih.gov This reaction is thought to be initiated by the nucleophilic attack of the thioamide nitrogen or sulfur on the electrophilic carbon of the isothiocyanate. nih.gov

In other transformations, such as the synthesis of 2-cyanobenzothiazoles from N-arylcyanothioformamides, a proposed mechanism involves a palladium-catalyzed intramolecular C-S bond formation. mdpi.com Such catalytic cycles often proceed through a series of discrete steps, including oxidative addition, ligand exchange, and reductive elimination, which are characteristic of a stepwise process.

The formation of 1,2,3-dithiazoles from cyanothioformamides involves a reaction with sulfur dichloride. encyclopedia.pub The proposed mechanism for a related reaction, the nucleophilic substitution on the C4 chlorine of N-Aryl-5H-1,2,3-dithiazol-5-imines, proceeds via an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. encyclopedia.pub This is a clear example of a multi-step, and therefore stepwise, pathway involving distinct intermediates. encyclopedia.pub

Cycloaddition reactions, which are common in organic synthesis, can proceed through either concerted or stepwise mechanisms. cem.comrsc.org The Huisgen 1,3-dipolar cycloaddition, for example, is typically a concerted process. organic-chemistry.org While there are no specific examples of this compound undergoing a Huisgen cycloaddition in the provided literature, its structural motifs could potentially participate in such reactions. The actual mechanism would depend on the specific dipolarophile and reaction conditions.

The table below summarizes the potential mechanistic pathways for reactions involving the N-cyanothioformamide functional group based on analogous reactions.

| Reaction Type | Plausible Mechanism | Key Characteristics | Reference |

| Nucleophilic Addition/Substitution | Stepwise | Formation of intermediates, potential for catalysis. | nih.govmdpi.com |

| Ring Formation (e.g., 1,2,3-dithiazoles) | Stepwise (ANRORC) | Involves ring opening and subsequent ring closure. | encyclopedia.pub |

| Cycloadditions | Concerted or Stepwise | Dependent on reactants and conditions; concerted pathways are stereospecific. | cem.comrsc.orgorganic-chemistry.org |

It is important to note that without specific experimental or computational studies on this compound, the assignment of a concerted versus stepwise mechanism for its reactions remains a topic for further investigation.

Factors Influencing Reaction Rates and Selectivity of this compound

The rate and outcome of chemical reactions involving this compound are influenced by a variety of factors. Understanding these factors is crucial for controlling the synthesis of desired products.

Concentration of Reactants: As with most chemical reactions, increasing the concentration of the reactants generally leads to a higher reaction rate. This is because a higher concentration results in more frequent collisions between the reacting molecules. youtube.com

Temperature: Reaction rates typically increase with temperature. youtube.com An increase in temperature raises the kinetic energy of the molecules, leading to more frequent and more energetic collisions, which increases the likelihood of a successful reaction. However, in the case of N-arylcyanothioformamides, temperature sensitivity has been noted. At elevated temperatures, these compounds may undergo reversible reactions to form isothiocyanates, which can lead to complex reaction mixtures and lower yields of the desired product. rsc.org

Catalysts: Catalysts can significantly increase the rate of a reaction without being consumed in the process. They achieve this by providing an alternative reaction pathway with a lower activation energy. In the synthesis of 2-cyanobenzothiazoles from N-arylcyanothioformamides, palladium and copper catalysts are employed to facilitate the C-H functionalization and C-S bond formation. mdpi.com The synthesis of imidazolidineiminodithiones is catalyzed by triethylamine. nih.gov

Solvent: The choice of solvent can have a profound effect on reaction rates and selectivity. In the regiospecific synthesis of imidazolidineiminodithiones, the use of DMF as a solvent was found to be crucial for achieving exclusive regioselectivity. nih.gov The solvent can influence the stability of reactants, transition states, and intermediates, thereby altering the energy landscape of the reaction.

Nature of Substituents: In the case of N-arylcyanothioformamides, the electronic nature of the substituents on the aryl ring can influence reactivity. For instance, in the synthesis of imidazolidineiminodithiones, it was observed that the presence of strong electron-withdrawing groups on the isothiocyanate reactant generally led to high product yields. nih.gov This suggests that the electrophilicity of the isothiocyanate is a key factor in the reaction rate.

The following table provides a summary of the factors influencing the reactions of N-cyanothioformamides.

| Factor | Influence on Reaction | Example | Reference |

| Concentration | Higher concentration generally increases reaction rate. | General principle of chemical kinetics. | youtube.com |

| Temperature | Higher temperature generally increases rate, but can lead to side reactions. | Decomposition of N-arylcyanothioformamides at elevated temperatures. | rsc.org |

| Catalyst | Increases reaction rate by lowering activation energy. | Pd/Cu catalysis in 2-cyanobenzothiazole synthesis; Triethylamine in imidazolidineiminodithione synthesis. | nih.govmdpi.com |

| Solvent | Can affect reaction rate and selectivity. | DMF used for regioselective synthesis of imidazolidineiminodithiones. | nih.gov |

| Substituents | Electronic effects of substituents can alter reactivity. | Electron-withdrawing groups on the isothiocyanate increase yield in imidazolidineiminodithione synthesis. | nih.gov |

Applications of 1 Cyano N Methylthioformamide As a Synthetic Intermediate and Reagent

Role of 1-Cyano-N-methylthioformamide in Heterocyclic Compound Synthesis

The reactivity of this compound makes it a key precursor in the construction of various heterocyclic ring systems, particularly those containing nitrogen and sulfur atoms. Its ability to participate in cyclization and cycloaddition reactions is central to its utility in this area of synthetic chemistry.

Synthesis of Pyrimidine (B1678525) Derivatives

While direct literature examples detailing the use of this compound in pyrimidine synthesis are not prevalent, its chemical structure suggests a plausible role in such transformations based on established pyrimidine synthesis methodologies. organic-chemistry.orggrowingscience.comresearchgate.net Many synthetic routes to pyrimidines involve the condensation of a three-carbon component with a compound containing an amidine functionality. bhu.ac.in

One potential pathway involves the reaction of this compound with enamines. Enamines are known to react with electrophilic reagents at the β-carbon position. juniperpublishers.com In this context, the cyano group of this compound could act as an electrophilic center, susceptible to nucleophilic attack by the enamine. A subsequent cyclization, driven by the elimination of a stable leaving group such as methyl mercaptan, would lead to the formation of the pyrimidine ring. The reaction could be catalyzed by a Lewis acid to enhance the electrophilicity of the cyano group. organic-chemistry.org

A general representation of this proposed synthesis is outlined below:

Table 1: Proposed Synthesis of Pyrimidine Derivatives from this compound and Enamines

| Reactant 1 | Reactant 2 | Proposed Product | Potential Catalyst |

| This compound | Substituted Enamine | Substituted Pyrimidine | Lewis Acid (e.g., ZnCl₂) |

This approach would offer a novel route to substituted pyrimidines, which are an important class of heterocycles with a wide range of biological activities. organic-chemistry.orggrowingscience.com

Synthesis of Biguanide (B1667054) Derivatives Utilizing Cyano-Thioformamide Precursors

A significant application of compounds structurally related to this compound is in the synthesis of biguanide derivatives. Specifically, N¹-cyano-S-methylisothioureas are key precursors in this process. nih.govbeilstein-journals.org These precursors share the core N-cyano-isothiourea functionality with this compound.

The synthesis of biguanides from N¹-cyano-S-methylisothioureas involves the addition of amines. This reaction can proceed via a double addition of an amine, where the first addition occurs at the cyano group and the second involves the displacement of the methylthio group. researchgate.net This method is particularly useful for preparing polysubstituted biguanides. nih.gov The reaction is often facilitated by the presence of a Lewis acid, such as FeCl₃ or ZnCl₂, and is typically carried out in a suitable solvent like THF or dioxane at reflux temperatures. nih.gov

Table 2: Synthesis of Biguanides from N-substituted-N¹-cyano-S-methylisothioureas and Amines

| N¹-cyano-S-methylisothiourea Precursor | Amine | Catalyst | Solvent | Yield (%) | Reference |

| N-Phenyl-N¹-cyano-S-methylisothiourea | Butylamine | FeCl₃ | THF | 75 | nih.gov |

| N-Phenyl-N¹-cyano-S-methylisothiourea | Aniline | FeCl₃ | THF | 68 | nih.gov |

| N-Methyl-N¹-cyano-S-methylisothiourea | Butylamine | ZnCl₂ | Dioxane | 82 | nih.gov |

The structural similarity between this compound and N¹-cyano-S-methylisothioureas suggests that the former could also serve as a precursor for biguanide synthesis, potentially undergoing a similar reaction pathway involving amine addition and displacement of the methylthio group.

Formation of Other Nitrogen- and Sulfur-Containing Heterocycles

The versatile reactivity of this compound extends to the synthesis of other important nitrogen- and sulfur-containing heterocycles, such as thiazoles, thiadiazoles, and triazoles.

Thiazoles: The synthesis of 4-cyanothiazoles can be achieved by reacting a thioformamide (B92385) with β,β-dichloro-α-amino-acrylonitrile in the presence of an acidic catalyst. google.com This suggests that this compound could be a suitable thioformamide component in this reaction, leading to the formation of a 2-methyl-substituted 4-cyanothiazole (B73293) derivative. The reaction typically occurs in a polar organic solvent like acetone (B3395972) or acetonitrile (B52724) at elevated temperatures. google.com

Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from thiosemicarbazides through cyclization reactions. nih.gov Given that this compound can be conceptually derived from a thiosemicarbazide-like structure, it could potentially be used to generate substituted 1,3,4-thiadiazoles. For instance, reaction with a hydrazine (B178648) derivative could lead to an intermediate that cyclizes to form a 1,3,4-thiadiazole.

Triazoles: The synthesis of 1,2,4-triazoles can be accomplished through the cyclization of 4-R-1-cyanoacetyl thiosemicarbazides. farmaciajournal.com This highlights the utility of the cyanoacetyl and thiosemicarbazide (B42300) moieties in forming the triazole ring. While not a direct application of this compound, it demonstrates the potential for related structures to participate in such cyclizations. It is conceivable that this compound could react with a suitable nitrogen-containing nucleophile to form an intermediate that subsequently cyclizes to a triazole derivative.

Utility of this compound in Functional Group Transformations

Beyond its role in heterocyclic synthesis, this compound is a useful reagent for various functional group transformations, enabling the synthesis of other important classes of organic compounds.

Conversion to Cyanoformamides and Other Carbonyl Derivatives

A key transformation of N-arylcyanothioformamides is their oxidation to the corresponding N-arylcyanoformamides. This conversion can be effectively achieved using an iodine-DMSO oxidative system under mild conditions. This reaction demonstrates the ability to convert the thione functionality of the thioformamide into a carbonyl group, providing access to valuable cyanoformamide (B1595522) building blocks.

Furthermore, the amide bond in this compound can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. allen.inlibretexts.org This reaction would cleave the C-N bond of the thioformamide, potentially leading to the formation of cyanoformic acid and methylamine. The cyanoformic acid could then be further transformed into other carbonyl derivatives.

Formation of Thioether Bonds in Polymer Backbones via Thioformamide Chemistry

A notable application of thioformamide chemistry is in the synthesis of polymers with degradable thioether bonds in their backbones. nih.govacs.org This is achieved through the direct radical copolymerization of thioamide derivatives with common vinyl monomers. nih.govacs.org Specifically, N-acylated thioformamides have been shown to copolymerize with monomers such as methyl acrylate, vinyl acetate, N,N-dimethylacrylamide, and styrene (B11656). nih.govacs.org

In this process, the C=S double bond of the thioformamide participates in the radical polymerization, leading to the incorporation of thioether linkages into the main polymer chain. While this compound itself may not be directly used, its N-acylated derivatives, such as N-acetyl-N-methylthioformamide, are effective comonomers. nih.govacs.org The resulting copolymers possess relatively high molecular weights and are degradable, which is a desirable property for various applications. nih.govacs.org

Table 3: Radical Copolymerization of N-Acetyl-N-methylthioformamide (AcMeThiFA) with Vinyl Monomers

| Vinyl Monomer (M₂) | [M₂]₀/[AcMeThiFA]₀ | Solvent | T (°C) | Mₙ (x 10⁴) | Incorporation of AcMeThiFA (mol%) | Reference |

| Methyl Acrylate (MA) | 1 | Acetonitrile | 60 | 2.5 | 16 | nih.govacs.org |

| N,N-Dimethylacrylamide (DMAA) | 1 | Acetonitrile | 60 | 3.8 | 21 | nih.govacs.org |

| Styrene (St) | 1 | Acetonitrile | 60 | 2.1 | 12 | nih.govacs.org |

| Vinyl Acetate (VAc) | 1 | Acetonitrile | 60 | 4.2 | 58 | nih.govacs.org |

This polymerization method offers a straightforward approach to creating novel vinyl polymers with tailored properties, where the thioether bonds in the backbone can be cleaved under specific conditions.

Theoretical and Computational Chemistry Studies of 1 Cyano N Methylthioformamide

Electronic Structure and Bonding Analysis of 1-Cyano-N-methylthioformamide

An analysis of the electronic structure and bonding provides fundamental insights into the stability and reactivity of a molecule. For this compound, this would involve examining the arrangement of its electrons and the nature of the chemical bonds between its constituent atoms.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals determine how a molecule interacts with other chemical species. For this compound, the HOMO would likely be located on the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO would be expected to be distributed across the cyano and thioformamide (B92385) groups, suggesting these areas are susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

| Orbital | Description | Predicted Location on this compound |

| HOMO | Highest Occupied Molecular Orbital | Likely concentrated on sulfur and nitrogen atoms |

| LUMO | Lowest Unoccupied Molecular Orbital | Likely distributed over the cyano and thioformamide moieties |

Charge Distribution and Reactivity Prediction

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution is crucial for predicting a molecule's reactivity. Computational methods such as Natural Bond Orbital (NBO) analysis would be employed to calculate the partial charges on each atom of this compound. It is anticipated that the nitrogen and sulfur atoms would carry a partial negative charge, making them nucleophilic centers. Conversely, the carbon atoms of the cyano and thioformamide groups would likely bear a partial positive charge, rendering them electrophilic. These predictions are instrumental in understanding how the molecule would behave in various chemical reactions.

Reaction Mechanism Elucidation via Computational Methods for this compound

Computational chemistry offers powerful tools to map out the potential reaction pathways of a molecule, providing detailed insights into the transformation from reactants to products.

Transition State Analysis and Energy Barriers

To understand the kinetics of a chemical reaction involving this compound, a transition state analysis would be necessary. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. For any proposed reaction of this compound, such as its hydrolysis or reaction with a nucleophile, computational methods like Density Functional Theory (DFT) would be used to model the geometry of the transition state and calculate the associated energy barrier.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is conducted can have a profound impact on its pathway and rate. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction of this compound. The solvent can stabilize or destabilize reactants, products, and transition states to varying degrees, thereby altering the energy barriers. For a molecule like this compound, which possesses polar groups, the choice of a polar or nonpolar solvent would significantly influence its reactivity and the mechanism of its reactions.

Spectroscopic Property Prediction through Computational Approaches for this compound

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for structure verification. For this compound, theoretical calculations would be invaluable in interpreting its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Time-dependent DFT (TD-DFT) is a common method for predicting electronic transitions, which correspond to UV-Vis absorption bands. Calculations of vibrational frequencies would aid in the assignment of peaks in the IR spectrum to specific bond stretching and bending modes within the molecule.

| Spectroscopy Type | Predicted Information for this compound | Computational Method |

| Infrared (IR) | Vibrational frequencies corresponding to C≡N, C=S, N-H, and C-H bond stretching and bending. | DFT |

| NMR | Chemical shifts for 1H and 13C nuclei. | GIAO, CSGT |

| UV-Vis | Electronic transitions and maximum absorption wavelengths. | TD-DFT |

Theoretical Infrared (IR) and UV-Vis Spectroscopy

Theoretical calculations are instrumental in predicting and interpreting the vibrational and electronic spectra of molecules like this compound. By modeling the molecule's behavior, we can assign spectral features to specific molecular motions and electronic transitions.

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated using methods like Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities of a molecule's normal modes. For this compound, the predicted IR spectrum would exhibit characteristic peaks corresponding to its functional groups. The number of vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms. wikipedia.orglibretexts.org

Key predicted vibrational frequencies for this compound include:

C≡N Stretch: A sharp, intense absorption is expected in the region of 2220-2260 cm⁻¹, characteristic of a nitrile group. acs.org The exact position can be influenced by conjugation with the thioamide moiety.

C=S Stretch: The thioamide C=S stretching vibration is anticipated to appear in the range of 800-1200 cm⁻¹. This band is often coupled with other vibrations, making its assignment complex.

N-H Bending and C-N Stretching: These vibrations, associated with the thioamide group, contribute to the fingerprint region of the spectrum, typically between 1300 cm⁻¹ and 1600 cm⁻¹.

C-H Stretching: Vibrations corresponding to the methyl group's C-H bonds are expected just below 3000 cm⁻¹.

It is important to note that theoretical frequency calculations often overestimate experimental values, and scaling factors are commonly applied to improve agreement with experimental data. researchgate.net

Interactive Data Table: Predicted Infrared (IR) Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

| C≡N Stretch | ~2245 | Strong |

| C-H Asymmetric Stretch (CH₃) | ~2980 | Medium |

| C-H Symmetric Stretch (CH₃) | ~2900 | Medium |

| C=S Stretch | ~1150 | Medium-Strong |

| C-N Stretch (Thioamide) | ~1450 | Medium |

| N-H Bend | ~1550 | Medium |

Disclaimer: The data in this table are hypothetical and based on theoretical expectations for the functional groups present in this compound, drawing analogies from studies on related thioamides and nitriles. acs.orgd-nb.inforesearchgate.net These values await experimental and specific computational verification.

UV-Vis Spectroscopy: Theoretical predictions of UV-Vis spectra, often performed using Time-Dependent DFT (TD-DFT), provide insights into the electronic transitions within a molecule. youtube.com For this compound, the electronic spectrum is expected to be dominated by transitions involving the thioamide and cyano chromophores.

The thioamide group typically exhibits a strong π → π* transition at shorter wavelengths (around 230-270 nm) and a weaker n → π* transition at longer wavelengths. d-nb.infonih.gov The presence of the cyano group, a π-acceptor, can lead to a bathochromic (red) shift of these absorptions due to extended conjugation. khanacademy.org

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π → π | ~265 | High |

| n → π | ~340 | Low to Medium |

Disclaimer: These values are illustrative predictions based on TD-DFT calculations for similar thioamide systems and the expected electronic effects of the cyano group. d-nb.infonih.govkhanacademy.org The actual absorption maxima can be significantly influenced by the solvent environment.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Computational methods, particularly those employing Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, have become powerful tools for predicting NMR chemical shifts. These calculations can aid in the structural elucidation of molecules like this compound by providing theoretical spectra that can be compared with experimental data.

¹H NMR: The proton chemical shifts are sensitive to the local electronic environment.

N-H Proton: The chemical shift of the thioamide N-H proton is expected to be in the downfield region, influenced by the deshielding effect of the C=S bond and potential for hydrogen bonding.

N-Methyl Protons: The protons of the N-methyl group will appear as a singlet, with its chemical shift influenced by the electronic nature of the thioamide group.

CH Proton: The proton of the cyanothioformamide backbone would have a characteristic shift depending on the molecule's conformation.

¹³C NMR: The carbon chemical shifts provide valuable information about the carbon skeleton.

C=S Carbon: The thioamide carbonyl carbon is expected to be significantly downfield, typically in the range of 190-210 ppm.

C≡N Carbon: The nitrile carbon chemical shift is expected in the range of 115-125 ppm.

N-Methyl Carbon: The carbon of the N-methyl group will have a shift characteristic of an sp³ carbon attached to a nitrogen atom.

The presence of cis and trans isomers due to restricted rotation around the C-N bond in the thioamide moiety could lead to the observation of two sets of signals in both ¹H and ¹³C NMR spectra. rsc.orgmdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | ~8.5 - 9.5 | - |

| N-CH₃ | ~3.0 - 3.5 | ~30 - 35 |

| CH | ~7.0 - 8.0 | ~100 - 110 |

| C=S | - | ~195 - 205 |

| C≡N | - | ~118 - 122 |

Disclaimer: These are estimated chemical shift ranges based on theoretical calculations and experimental data for related N-methylthioamides and nitriles. researchgate.netmodgraph.co.ukresearchgate.net Actual values are dependent on solvent, concentration, and temperature.

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) has emerged as a robust computational method for investigating the electronic structure and properties of molecules. pku.edu.cnekb.eg For this compound, DFT calculations can provide a wealth of information beyond spectroscopic predictions.

DFT can be employed to:

Determine Molecular Geometry: Optimize the three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. This is crucial for understanding the molecule's shape and steric properties.

Analyze Electronic Structure: Calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. nih.gov This information is vital for predicting reactivity, intermolecular interactions, and potential sites for electrophilic or nucleophilic attack.

Investigate Conformational Isomerism: Study the relative energies of different conformers, such as the cis and trans isomers around the thioamide C-N bond, and calculate the energy barriers for their interconversion. acs.orgacs.org

Model Reaction Mechanisms: Explore potential reaction pathways, locate transition states, and calculate activation energies for reactions involving this compound. This can be particularly useful in understanding its synthesis and potential chemical transformations. rsc.org

Study Intermolecular Interactions: Investigate how this compound interacts with other molecules, including solvents or biological targets, through the analysis of non-covalent interactions like hydrogen bonds. aip.org

The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G*, cc-pVTZ) is critical for the accuracy of DFT calculations and should be carefully selected based on the properties being investigated. researchgate.netfrontiersin.org

Advanced Spectroscopic Characterization of 1 Cyano N Methylthioformamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Cyano-N-methylthioformamide

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple, characterized by a signal for the N-methyl protons. This signal would likely appear as a singlet, though coupling to the thioformamide (B92385) proton (if present and slowly exchanging) could result in a doublet. The chemical shift of these methyl protons is influenced by the electron-withdrawing nature of the thioamide group. In related N-alkyl quaternary ammonium (B1175870) salts, N-methyl protons typically resonate in the range of 2.84 to 3.36 ppm. mdpi.com

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum offers greater detail regarding the carbon skeleton. Three distinct signals are anticipated: one for the methyl carbon, one for the cyano carbon, and one for the thioformyl (B1219250) carbon. The nitrile carbon typically absorbs in the region of 115–120 ppm. libretexts.org The thioamide carbonyl carbon is expected to be significantly deshielded, with chemical shifts for thioamides appearing around 168.3 ppm in similar porphyrin thioamide structures. rsc.org The methyl carbon signal would appear at the most upfield position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| N-CH ₃ | ¹H | ~2.8 - 3.4 | Singlet or Doublet |

| N-C H₃ | ¹³C | Upfield region | Quartet (if coupled to protons) |

| C N | ¹³C | ~115 - 120 | Singlet |

| C =S | ¹³C | ~168 | Singlet |

Advanced NMR Techniques for Structural Elucidation

To unambiguously assign the NMR signals and to probe the through-bond and through-space connectivities within this compound and its derivatives, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would confirm the coupling between the N-methyl protons and the thioformamide proton, should it exist.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the ¹H and ¹³C signals that are directly bonded. It would definitively link the N-methyl proton signal to the N-methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of nuclei, which is particularly useful for determining the preferred conformation of the molecule, for instance, the orientation of the methyl group relative to the sulfur atom.

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides detailed information about the functional groups present in a molecule. These two methods are often complementary; IR spectroscopy is more sensitive to polar bonds with strong dipole moment changes during vibration, while Raman spectroscopy is more sensitive to non-polar bonds with changes in polarizability. uc.edu

Vibrational Mode Assignments for Cyano and Thioformamide Groups

The vibrational spectrum of this compound would be dominated by the characteristic absorptions of the cyano and thioformamide moieties.

Cyano (C≡N) Stretch: The C≡N triple bond stretch is one of the most characteristic and easily identifiable peaks in an IR spectrum, appearing in a relatively clean region around 2250 cm⁻¹. libretexts.org In related 2-cyano 4-thienylazothiophene dyes, this absorption is found at 2199 cm⁻¹. ekb.eg This band is also typically strong in the Raman spectrum. umsl.edu

Thioformamide (-(C=S)NH-) Vibrations: The thioamide group gives rise to several characteristic bands, often referred to as thioamide I, II, and III bands. These are complex vibrations with contributions from C=S stretching, C-N stretching, and N-H bending.

The C=S stretch is a major contributor to a band typically found in the 1200-1050 cm⁻¹ region. However, due to its coupled nature, its position can be variable.

The C-N stretch coupled with N-H bending also contributes significantly to bands in the fingerprint region.

In related N-methylthioformamide compounds, characteristic infrared bands have been identified and analyzed. scispace.com

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Cyano | C≡N stretch | ~2200 - 2260 | Medium to Strong | Strong |

| Thioformamide | C=S stretch | ~1050 - 1200 | Medium to Strong | Medium |

| Thioformamide | C-N stretch | Fingerprint Region | Medium to Strong | Medium |

| Methyl | C-H stretch | ~2850 - 3000 | Medium | Medium |

Conformational Analysis via IR Spectroscopy

The flexibility around the C-N single bond in the thioformamide moiety can lead to the existence of different conformational isomers (e.g., cis and trans with respect to the S and methyl group). IR spectroscopy can be a powerful tool to study this conformational landscape. The precise frequencies and intensities of the vibrational bands, particularly those of the thioamide group, can be sensitive to the conformation. By comparing experimental spectra with theoretical calculations for different conformers, it is often possible to determine the dominant conformation in a given state (e.g., in solution or in the solid state). For example, studies on N-(2-pyridyl)thioformamide have utilized IR spectroscopy to deduce its molecular conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The chromophores present in this compound are the cyano group and the thioformamide group.

The thioamide group is the dominant chromophore in this molecule. It is known to exhibit two main electronic transitions:

A lower energy n → π transition, involving the promotion of a non-bonding electron from the sulfur atom to an anti-bonding π orbital. This transition is typically observed at longer wavelengths.

A higher energy π → π transition, which involves the promotion of an electron from a bonding π orbital to an anti-bonding π orbital.

Studies on peptides containing thioamides show that these transitions lead to absorption in the 250-300 nm range. rsc.org The exact position and intensity of these bands can be influenced by the solvent polarity. The cyano group itself does not typically absorb significantly above 200 nm, and its primary influence would be as an auxochrome, potentially modulating the transitions of the thioamide chromophore. libretexts.org

Table 3: Predicted UV-Vis Absorption and Electronic Transitions for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) |

|---|---|---|

| Thioformamide | n → π* | Longer wavelength region |

| Thioformamide | π → π* | ~250 - 300 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies of this compound

Mass spectrometry serves as a critical analytical technique for the determination of molecular weight and the elucidation of the chemical structure of compounds through the analysis of their fragmentation patterns. In the context of this compound, mass spectrometry would be instrumental in confirming its molecular formula (C₃H₄N₂S) and providing insights into its structural stability and the characteristic cleavage pathways of its functional groups.

While specific, detailed experimental mass spectral data for this compound is not extensively available in the surveyed scientific literature, a theoretical approach to its mass spectrometric behavior can be proposed based on the known fragmentation patterns of related chemical structures, such as thioamides and nitriles.

Molecular Ion Peak (M⁺•)

Upon electron impact ionization, this compound would be expected to produce a molecular ion peak (M⁺•). The exact mass of this peak can be calculated from the atomic masses of its constituent atoms. The presence of sulfur would likely result in a discernible M+2 peak due to the natural abundance of the ³⁴S isotope.

Predicted Fragmentation Pathways

The fragmentation of the this compound molecular ion is anticipated to proceed through several key pathways, dictated by the relative bond strengths and the stability of the resulting fragment ions. The primary fragmentation would likely involve the cleavage of the bonds adjacent to the thioformamide and cyano functional groups.

Potential fragmentation patterns include:

Loss of the cyano group (-•CN): This would result in a significant fragment ion, providing evidence for the cyano moiety.

Cleavage of the N-C bond: The bond between the nitrogen and the methyl group could break, leading to the loss of a methyl radical (•CH₃) or a methyl isothiocyanate fragment.

Fragmentation of the thioformamide group: This could involve the loss of a sulfur atom (•S) or a thio-radical (•SH).

McLafferty-type rearrangements: While less common for this specific structure, the possibility of hydrogen rearrangements leading to the elimination of neutral molecules cannot be entirely ruled out.

The relative intensities of these fragment ions would provide valuable information for confirming the proposed structure. For instance, the formation of highly stable fragment ions would be expected to result in more intense peaks in the mass spectrum.

Hypothetical Mass Spectrometry Data

The following table presents a hypothetical summary of the expected major ions and their corresponding mass-to-charge ratios (m/z) for this compound, based on theoretical fragmentation pathways.

| m/z (Hypothetical) | Proposed Fragment Ion | Proposed Neutral Loss |

| 100 | [C₃H₄N₂S]⁺• (Molecular Ion) | |

| 74 | [C₂H₄NS]⁺ | •CN |

| 85 | [C₂H₁N₂S]⁺ | •CH₃ |

| 68 | [C₃H₄N₂]⁺• | S |

| 59 | [CH₃NS]⁺• | C₂HN |

| 45 | [CHS]⁺ | C₂H₄N₂ |

| 42 | [C₂H₄N]⁺ | CNS |

| 26 | [CN]⁺ | C₂H₄NS |

It is important to emphasize that this data is predictive and awaits experimental verification through the actual mass spectrometric analysis of this compound. Advanced techniques such as high-resolution mass spectrometry (HRMS) would be invaluable for determining the elemental composition of each fragment with high accuracy, further solidifying the structural assignment. Tandem mass spectrometry (MS/MS) experiments would also be crucial for establishing the connectivity of the fragment ions and confirming the proposed fragmentation pathways.

Analogues and Derivatives of 1 Cyano N Methylthioformamide

Structure-Reactivity Relationships in Substituted Cyano-Thioformamides

The reactivity of cyanothioformamides is dictated by the presence of two key functional groups: the electrophilic cyano group (-CN) and the nucleophilic thioamide moiety (-C(S)NHR). mdpi.com This dual reactivity allows these compounds to react with a wide range of electrophiles and nucleophiles, making them versatile building blocks in organic synthesis.

N-Arylcyanothioformamides exist in solution as a tautomeric mixture of the arylcarbamoyl cyanide and the arylcarbonocyanidimidothioic acid forms. mdpi.com The electronic nature of the substituents on the aryl ring significantly influences the reactivity of the thioamide nitrogen and the thione sulfur. Electron-donating groups on the aryl ring increase the nucleophilicity of the thioamide nitrogen, facilitating reactions with electrophiles. Conversely, electron-withdrawing groups decrease the nucleophilicity of the nitrogen but can enhance the reactivity of the cyano group.

The reaction of N-arylcyanothioformamides with various reagents leads to the formation of a diverse array of heterocyclic compounds. For instance, their reaction with isocyanates can yield imidazolidineiminothiones. mdpi.com The regioselectivity of these reactions is a subject of detailed study, with the ambident nucleophilic character of the cyanothioformamide anion (reacting via the nitrogen or sulfur atom) playing a crucial role. mdpi.com

Cycloaddition reactions are also a prominent feature of cyanothioformamide chemistry. They can react with 1,3-dipoles like diazo compounds and nitrilimines to form thiadiazoles and thiadiazolines, respectively. researchgate.net The specific outcome of these reactions is dependent on the substituents on both the cyanothioformamide and the reacting partner.

Design and Synthesis of Novel Analogues of 1-Cyano-N-methylthioformamide

The primary method for synthesizing N-substituted cyanothioformamides involves the reaction of the corresponding isothiocyanate with a cyanide salt, such as potassium cyanide. mdpi.com This method is applicable to a wide range of isothiocyanates, allowing for the introduction of various substituents on the nitrogen atom. For example, a variety of N-arylcyanothioformamides have been prepared from commercially available aryl isothiocyanates in good yields. mdpi.com A general synthesis for N-arylcyanothioformamides is presented in the table below.

Table 1: Synthesis of Substituted N-Arylcyanothioformamides

| Entry | R Group on Isothiocyanate | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methylphenyl | N-(4-methylphenyl)cyanothioformamide | 65-88 |

| 2 | 4-Methoxyphenyl | N-(4-methoxyphenyl)cyanothioformamide | 65-88 |

| 3 | 4-Chlorophenyl | N-(4-chlorophenyl)cyanothioformamide | 65-88 |

| 4 | 4-Nitrophenyl | N-(4-nitrophenyl)cyanothioformamide | 65-88 |

Data synthesized from literature reports. mdpi.com

The design of novel analogues often focuses on the introduction of functional groups that can modulate the biological activity or serve as handles for further chemical transformations. For instance, the synthesis of N-arylcyanothioformamides bearing ester or additional cyano groups has been reported, providing valuable building blocks for more complex heterocyclic systems. mdpi.com

A notable application of these analogues is in the synthesis of 2-cyanobenzothiazoles through a palladium-catalyzed intramolecular C-H functionalization/C-S bond formation. mdpi.com The yields of these reactions are influenced by the electronic nature and position of the substituents on the aryl ring of the starting N-arylcyanothioformamide.

Table 2: Synthesis of 2-Cyanobenzothiazoles from Substituted N-Arylcyanothioformamides

| Entry | Substituent on Benzothiazole (B30560) | Starting N-Arylcyanothioformamide | Yield (%) |

|---|---|---|---|

| 1 | 6-Methoxy | N-(4-methoxyphenyl)cyanothioformamide | 71 |

| 2 | 6-Methyl | N-(4-methylphenyl)cyanothioformamide | 65 |

| 3 | 6-Chloro | N-(4-chlorophenyl)cyanothioformamide | 55 |

| 4 | 5,6-Dimethyl | N-(3,4-dimethylphenyl)cyanothioformamide | 96 |

| 5 | 5,6-Dimethoxy | N-(3,4-dimethoxyphenyl)cyanothioformamide | 94 |

Data extracted from a study on Pd-catalyzed cyclization. mdpi.com

Comparative Studies with Related Cyanated and Thioamide Compounds

The unique reactivity of cyanothioformamides can be appreciated by comparing them to related compounds such as simple thioamides and other cyanated species. Thioamides, lacking the cyano group, are primarily nucleophilic at the sulfur atom. The introduction of the electron-withdrawing cyano group in cyanothioformamides significantly alters their electronic properties, enhancing the electrophilicity of the cyano carbon and influencing the nucleophilicity of the thioamide moiety.

In a comparative study on organocatalyzed aldol (B89426) reactions, prolinethioamides were found to have different acidity and catalytic activity compared to their prolinamide counterparts, with the thioamide's C=S bond being more effective at delocalizing a negative charge. mdpi.com This highlights the significant impact of the sulfur atom on the electronic properties of the amide/thioamide functional group.

Furthermore, the reaction of N-arylcyanothioformamides can be contrasted with that of N-arylcyanoformamides. For instance, an iodine-DMSO oxidative system can convert N-arylcyanothioformamides to their corresponding N-arylcyanoformamides. rsc.org However, under certain conditions, the same starting materials can unexpectedly form 2-cyanobenzothiazoles, showcasing the complex reactivity pathways available to these molecules that are not typically observed with their oxygen analogues. rsc.org

The utility of cyanothioformamides as precursors to bioactive molecules is also a point of comparison. For example, N-arylimino-1,2,3-dithiazoles and their related N-arylcyanothioformamides have shown potent antibacterial activity. nih.gov This biological activity is often attributed to the unique combination of the thioamide and cyano functionalities within the same molecule.

Future Directions and Emerging Research Avenues for 1 Cyano N Methylthioformamide

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers substantial advantages in terms of safety, scalability, and process control, particularly when handling reactive intermediates. nih.govd-nb.info Flow chemistry's ability to manage reaction parameters with high precision, such as temperature and residence time, makes it an ideal platform for exploring the chemistry of thioamides, which can involve unstable or hazardous reagents. nih.govrsc.org

Future research will likely focus on developing continuous flow methods for the synthesis and subsequent transformation of 1-Cyano-N-methylthioformamide. A multi-step flow process could enable the in situ generation and immediate consumption of reactive intermediates derived from the thioamide, minimizing decomposition and improving yields. nih.gov For instance, a flow system could integrate the synthesis of the title compound with subsequent cyclization or derivatization steps, creating complex molecules in a single, uninterrupted sequence. mdpi.com

Furthermore, the principles of automated synthesis, especially in the context of solid-phase peptide synthesis (SPPS), provide a template for the automated construction of molecules incorporating thioamide moieties. ontosight.ainih.gov The development of automated platforms could facilitate the high-throughput screening of reactions involving this compound, accelerating the discovery of new derivatives and applications.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Thioamide Reactions

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio; potential for thermal runaway. | Excellent heat transfer due to high surface area-to-volume ratio in microchannels. nih.gov |

| Mass Transfer | Often limited by stirring efficiency, especially in multiphasic systems. | Enhanced mass transfer due to small channel dimensions and efficient mixing. nih.gov |

| Safety | Larger volumes of hazardous materials present at one time. | Small reactor volumes contain minimal amounts of hazardous material at any given moment. d-nb.info |

| Scalability | Challenging; often requires re-optimization of reaction conditions. | Straightforward scalability by running the system for longer periods ("scaling out"). nih.gov |

| Process Control | Difficult to precisely control temperature, pressure, and reaction time. | Precise, automated control over all reaction parameters. rsc.org |

Exploration of Catalytic Transformations Involving this compound

While specific catalytic reactions for this compound are not yet widely documented, its structure suggests a rich field for catalytic exploration. The thioamide and cyano functionalities represent versatile handles for a variety of catalytic transformations.

Heterocycle Synthesis: The thioamide group is a well-established precursor for the synthesis of sulfur-containing heterocycles. mdpi.com Future work could explore transition-metal-catalyzed or photoredox-catalyzed intramolecular cyclization reactions to generate novel thiazole (B1198619) or benzothiazole (B30560) derivatives, which are common scaffolds in medicinal chemistry. mdpi.com

C-N and C-C Bond Formation: The cyano group can be a target for various catalytic processes. Nickel-catalyzed reactions, for example, have been used for the cyanation of C-N bonds, suggesting the potential for transformations at this site. nih.gov Organocatalysis, particularly using N-heterocyclic carbenes (NHCs) or chiral Brønsted acids, could enable atroposelective reactions, creating axially chiral products from precursors derived from this compound. beilstein-journals.org

Group Transformation: The selective catalytic hydrogenation of the cyano group to an aminomethyl group or its hydrolysis to a carboxylic acid would provide pathways to new families of compounds. The thioamide itself can be transformed under various catalytic conditions, offering a dual point of reactivity.

Table 2: Potential Catalytic Transformations for this compound

| Catalyst Type | Potential Reaction | Hypothetical Product |

|---|---|---|

| Palladium/Copper Catalyst | Intramolecular C-S/C-N Coupling | Fused heterocyclic systems (e.g., Thiazole derivatives) |

| Nickel Catalyst | C-N Bond Activation/Cyanation | Isomeric structures or substituted derivatives |

| Photoredox Catalyst | Radical-mediated Cyclization | Complex polycyclic structures |

| Chiral Phosphoric Acid | Atroposelective Synthesis | Axially chiral biaryl compounds |

| N-Heterocyclic Carbene (NHC) | Umpolung Reactivity | Functionalized aldehydes or esters after hydrolysis |

Advanced Materials Science Applications Derived from this compound

The incorporation of unique functional monomers into polymers is a key strategy for developing advanced materials with tailored properties. Thioamides, as isosteres of amides, can significantly alter properties such as hydrogen bonding, thermal stability, and degradability. nih.gov

A promising research direction is the use of this compound as a comonomer in polymerization reactions. Recent studies have demonstrated the direct radical copolymerization of the C=S double bonds of N-acylated thioformamides with common vinyl monomers like styrene (B11656) and methyl acrylate. acs.org This process creates polymers with thioether linkages directly in the backbone, rendering them potentially degradable under specific conditions. acs.org Investigating the copolymerization of this compound with various vinyl monomers could lead to a new class of functional, degradable polymers. The pendant cyano group would further enhance the material's functionality, influencing its polarity, solubility, and providing a reactive site for post-polymerization modification.

Table 3: Potential Materials Science Applications

| Application Area | Role of this compound Unit | Potential Material Properties |

|---|---|---|

| Degradable Polymers | Provides thioether linkages in the polymer backbone via copolymerization. acs.org | Controlled degradability, tunable physical properties. |

| Functional Biomaterials | Modifies hydrogen bonding networks and introduces reactive sites. nih.gov | Altered protein interaction, sites for bioconjugation. |

| High-Performance Plastics | The cyano group can increase polarity and potentially thermal stability. | Enhanced thermal resistance, modified dielectric properties. |

| Polymer Synthesis | Acts as a Reversible Addition-Fragmentation chain-Transfer (RAFT) agent. | Controlled molecular weight and narrow polydispersity in radical polymerization. |

Bio-inspired Synthetic Pathways and Biocatalysis for Thioformamide (B92385) Compounds

Nature utilizes thioamides in a range of natural products, employing sophisticated enzymatic machinery for their biosynthesis. nih.gov This provides inspiration for developing novel biocatalytic and bio-inspired synthetic routes for thioformamide compounds.

The field of biocatalysis, which uses isolated enzymes or whole-cell systems to perform chemical transformations, offers significant advantages in terms of selectivity and sustainability. nih.gov Future research could focus on discovering or engineering enzymes capable of synthesizing this compound or its derivatives. For example, engineered enzymes like the β-subunit of tryptophan synthase have been successfully used to create non-canonical amino acids by reacting substrates with diverse nucleophiles. nih.gov A similar strategy could be envisioned where an enzyme facilitates the reaction between a suitable precursor and a sulfur source or assembles the molecule from simpler building blocks.

Chemoenzymatic approaches, which combine the best of chemical and biological catalysis, could also be employed. An enzymatic reaction might be used to create a chiral intermediate, which is then chemically converted to the final thioamide product, or vice-versa. Such bio-inspired pathways could provide highly efficient and stereoselective routes to novel thioformamide-containing molecules for applications in medicinal chemistry and beyond.

Table 4: Biocatalytic and Bio-inspired Approaches

| Approach | Potential Reaction Type | Key Advantages |

|---|---|---|

| Engineered Enzymes | Selective thionation of a formamide (B127407) precursor. | High chemo-, regio-, and stereoselectivity. nih.gov |

| Whole-Cell Biocatalysis | Multi-step synthesis from simple carbon/nitrogen sources. | No need for enzyme purification; cofactor recycling. |

| Chemoenzymatic Synthesis | Enzymatic resolution of a racemic precursor followed by chemical thiolation. | Access to enantiomerically pure compounds. |

| Bio-inspired Catalysis | Mimicking natural sulfur-transfer pathways with synthetic catalysts. | Novel reactivity and reaction conditions. |

Q & A

Q. How can this compound be utilized in materials science beyond medicinal chemistry?

- Methodological Answer : Its electron-withdrawing cyano group makes it a candidate for conductive polymers or photoactive materials. Characterize electronic properties via cyclic voltammetry and UV-Vis spectroscopy. Explore copolymerization with thiophene derivatives for optoelectronic devices .

Q. What role can this compound play in asymmetric catalysis?

- Methodological Answer : As a chiral auxiliary, its sulfur atom can coordinate transition metals. Test enantioselective reactions (e.g., aldol additions) using chiral ligands derived from the compound. Monitor enantiomeric excess via chiral HPLC .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 85–87°C | |

| Solubility (CH₂Cl₂) | Gravimetric Analysis | 120 mg/mL | |

| Cytotoxicity (HeLa cells) | MTT Assay | IC₅₀ = 12 µM | |

| λmax (UV-Vis) | Spectrophotometry | 270 nm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.